

# Physical and chemical properties of ethenyl 2,2-dimethylpropanoate

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## Compound of Interest

Compound Name: Vinyl pivalate

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## An In-depth Technical Guide to Ethenyl 2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ethenyl 2,2-dimethylpropanoate, more commonly known as **vinyl pivalate**, is a vinyl ester monomer that plays a significant role in polymer chemistry. Its unique branched structure imparts desirable properties such as hydrolytic stability and good thermal resistance to the resulting polymers. While its direct biological activity is not extensively documented, its polymerized form, poly(**vinyl pivalate**), serves as a crucial precursor to poly(vinyl alcohol) (PVA). PVA is a biocompatible polymer widely investigated for various biomedical applications, including drug delivery systems, hydrogels for tissue engineering, and nanoparticles. This technical guide provides a comprehensive overview of the physical and chemical properties of ethenyl 2,2-dimethylpropanoate, detailed experimental protocols for its characterization, and insights into its synthesis and polymerization, which are pertinent to its application in research and drug development.

### Physical and Chemical Properties

Ethenyl 2,2-dimethylpropanoate is a colorless liquid with a characteristic odor. It is highly flammable and should be handled with appropriate safety precautions. The compound is

valued for its role as a monomer in producing copolymers with enhanced flexibility and adhesion for coatings and adhesives.[1] It exhibits good thermal stability and resistance to hydrolysis.[1] It is soluble in organic solvents like methanol and is noted for its low volatility.[1][2]

## General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1][3]
Molecular Weight	128.17 g/mol	[3][4]
Appearance	Colorless to almost colorless clear liquid	[2][3]
Density	0.866 g/mL at 25 °C	[2][5][6]
Boiling Point	110 °C	[2][5][6]
Melting Point	-78 °C	[2][5]
Flash Point	50 °F (10 °C)	[2][5][7]
Refractive Index (n <sup>20</sup> /D)	1.405	[2][5][6]

## Identifiers

Identifier	Value	Reference
CAS Number	3377-92-2	[4][5]
Synonyms	Vinyl pivalate, Vinyl trimethylacetate, Pivalic acid vinyl ester	[1][4][5]
InChI	InChI=1S/C7H12O2/c1-5-9-6(8)7(2,3)4/h5H,1H2,2-4H3	[1]
InChIKey	YCUBDDIKWLELPD-UHFFFAOYSA-N	[1]
SMILES	<chem>CC(C)(C)C(=O)OC=C</chem>	[1]

## Experimental Protocols

### Synthesis of Ethenyl 2,2-dimethylpropanoate

A common industrial method for the synthesis of vinyl esters is the reaction of a carboxylic acid with acetylene.

Procedure:

- A solution of zinc pivalate in a high-boiling organic solvent (e.g., Shell Ondina 33) is prepared to act as the catalyst.[8]
- The catalyst solution is activated by passing a mixture of pivalic acid and acetylene through it at an elevated temperature (e.g., 270 °C) for approximately one hour.[8]
- The reaction temperature is then adjusted to the desired range, typically between 200 °C and 300 °C.[8]
- A continuous stream of acetylene and pivalic acid is passed through the catalyst solution.[8]
- The product, ethenyl 2,2-dimethylpropanoate, is continuously removed from the reaction mixture by distillation.

### Spectroscopic Characterization

Objective: To confirm the molecular structure of ethenyl 2,2-dimethylpropanoate.

Methodology:

- A sample of ethenyl 2,2-dimethylpropanoate (approximately 10-20 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.7 mL) in an NMR tube.
- The  $^1\text{H}$  NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.
- The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Chemical Shifts (in  $\text{CDCl}_3$ ):[9]

- $\delta$  7.27 ppm: Doublet of doublets, 1H (vinylic proton, -O-CH=)
- $\delta$  4.88 ppm: Doublet of doublets, 1H (vinylic proton, =CH<sub>2</sub>)
- $\delta$  4.56 ppm: Doublet of doublets, 1H (vinylic proton, =CH<sub>2</sub>)
- $\delta$  1.25 ppm: Singlet, 9H (tert-butyl protons, -C(CH<sub>3</sub>)<sub>3</sub>)

Objective: To identify the carbon skeleton of the molecule.

Methodology:

- A sample of ethenyl 2,2-dimethylpropanoate (approximately 50-100 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL).
- The <sup>13</sup>C NMR spectrum is recorded on a spectrometer operating at a frequency appropriate for the magnetic field strength (e.g., 75 MHz for a 300 MHz spectrometer).

Expected Chemical Shifts:

- Signals corresponding to the carbonyl carbon, vinylic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons are expected.

Objective: To identify the functional groups present in the molecule.

Methodology:

- A drop of neat (undiluted) ethenyl 2,2-dimethylpropanoate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- The FTIR spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

Expected Characteristic Absorption Bands:

- ~3100-3000 cm<sup>-1</sup>: C-H stretching of the vinyl group.

- $\sim 2970\text{--}2870\text{ cm}^{-1}$ : C-H stretching of the tert-butyl group.
- $\sim 1750\text{ cm}^{-1}$ : C=O stretching of the ester group.
- $\sim 1645\text{ cm}^{-1}$ : C=C stretching of the vinyl group.
- $\sim 1150\text{ cm}^{-1}$ : C-O stretching of the ester group.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- A dilute solution of ethenyl 2,2-dimethylpropanoate in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared.
- The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC separates the compound from any impurities, and the MS provides a mass spectrum.

Expected Results:

- The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 128.17$ ).
- Characteristic fragment ions will be observed, providing structural information. A prominent fragment is often the pivaloyl cation ( $(\text{CH}_3)_3\text{CCO}^+$ ) at  $m/z = 85$ .

## Chemical Reactivity

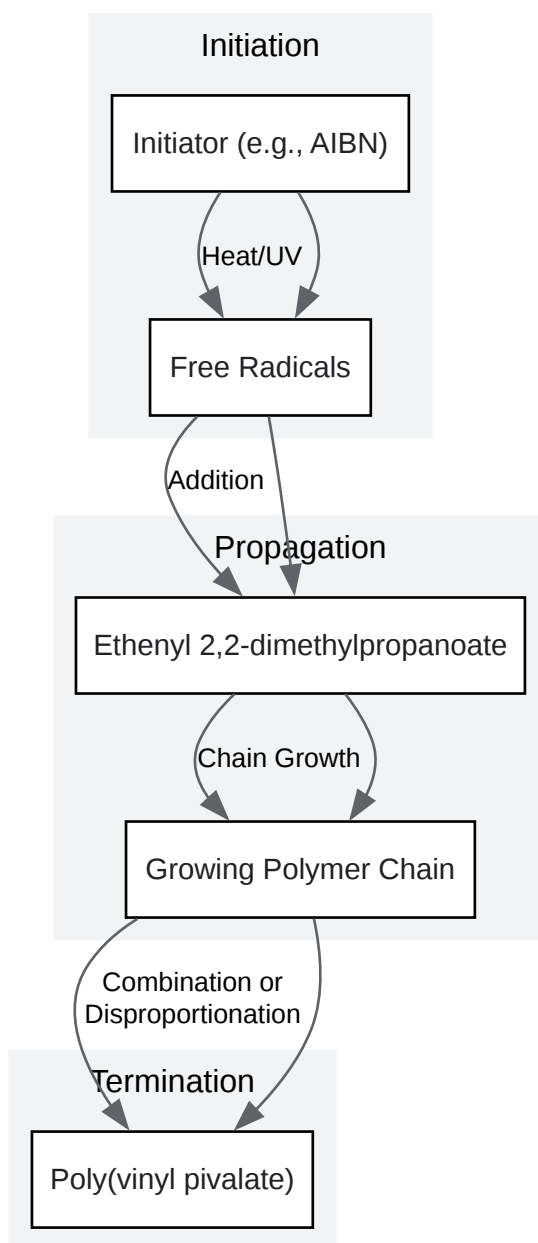
### Polymerization

Ethenyl 2,2-dimethylpropanoate readily undergoes free-radical polymerization to form poly(**vinyl pivalate**). This can be initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photoinitiators.<sup>[10][11]</sup> More controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can

also be employed to synthesize polymers with well-defined molecular weights and low dispersity.<sup>[12][13]</sup>

### Free-Radical Polymerization Workflow

#### Free-Radical Polymerization of Ethenyl 2,2-dimethylpropanoate



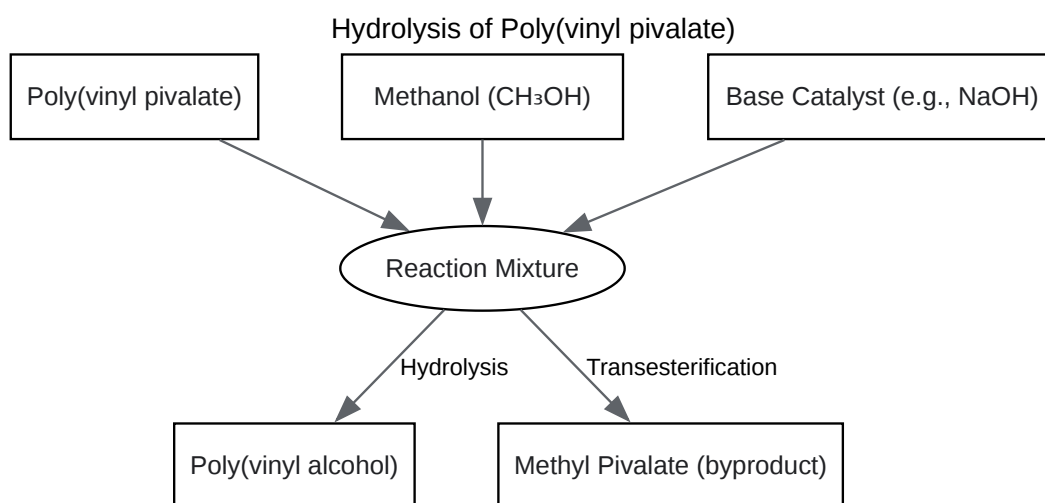
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Caption: Workflow for the free-radical polymerization of ethenyl 2,2-dimethylpropanoate.

## Hydrolysis

The ester linkage in ethenyl 2,2-dimethylpropanoate can be hydrolyzed under acidic or basic conditions to yield pivalic acid and vinyl alcohol. However, vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. The hydrolysis of the polymer, poly(**vinyl pivalate**), is a key industrial process to produce poly(vinyl alcohol). This is typically achieved through transesterification with methanol in the presence of a base like sodium hydroxide.<sup>[14][15][16]</sup>

Hydrolysis of Poly(**vinyl pivalate**) to Poly(vinyl alcohol)

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Caption: Simplified workflow for the hydrolysis of poly(**vinyl pivalate**).

## Applications in Drug Development

While ethenyl 2,2-dimethylpropanoate itself is not typically used as a therapeutic agent, its polymer, poly(**vinyl pivalate**), and its derivative, poly(vinyl alcohol), have significant applications in the pharmaceutical and biomedical fields.

- **Drug Delivery Systems:** Poly(vinyl alcohol) is used to create nanoparticles and hydrogels for the controlled release of drugs.[17][18] The biocompatibility and water-solubility of PVA make it an attractive material for these applications.[19][20][21]
- **Tissue Engineering:** PVA hydrogels can be used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.[19][22]
- **Embolization Agents:** PVA microspheres are used in transarterial chemoembolization (TACE) for the treatment of tumors. These microspheres can be loaded with chemotherapeutic drugs and delivered directly to the tumor site.[21]

The properties of the final PVA, such as its degree of hydrolysis and molecular weight, which are critical for its performance in these applications, are directly influenced by the polymerization of the **vinyl pivalate** monomer and the subsequent hydrolysis conditions.[14][15]

## Safety and Handling

Ethenyl 2,2-dimethylpropanoate is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources. It is incompatible with strong oxidizing agents, amines, ammonia, and halogens.[2][5][6] The monomer may polymerize spontaneously and is often stabilized with an inhibitor like hydroquinone. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

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